3-[(3,4-dichlorobenzyl)oxy]benzonitrile
Description
3-[(3,4-Dichlorobenzyl)oxy]benzonitrile is a benzonitrile derivative featuring a 3,4-dichlorobenzyl ether substituent at the 3-position of the benzene ring. Its molecular structure combines a nitrile group (-CN) with a dichlorinated benzyloxy moiety, conferring unique physicochemical and biological properties. This compound has been explored in medicinal chemistry, particularly in fragment-based drug discovery and enzyme inhibition studies . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in procedures yielding intermediates like 2-amino-6-((3,4-dichlorobenzyl)oxy)benzonitrile (LCMS m/z 310 [M+H]+) and related quinazoline derivatives .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOCZMPMKHNVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-[(3,4-dichlorobenzyl)oxy]benzonitrile, a comparative analysis with structurally analogous compounds is provided below. Key factors include substituent positioning, electronic effects, and biological activity.
Structural Analogues and Substituent Effects
Key Research Findings
- Substituent Positioning: The 3,4-dichlorobenzyloxy group consistently outperforms mono-chlorinated or para-substituted variants in target binding, as seen in MAO-B inhibitors . Meta-substitution on the benzonitrile ring (as in this compound) optimizes steric compatibility with enzymatic active sites compared to ortho or para positions .
- Activity Cliffs: Minor structural changes (e.g., replacing nitrile with hydroxyl in 3,5-dichloro-2-hydroxybenzonitrile) drastically reduce potency, underscoring the nitrile’s role in electronic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
